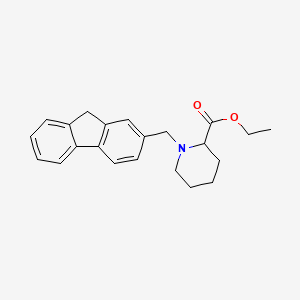
ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an ethyl ester group and a fluorenylmethyl group. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorenylmethyl Group: The fluorenylmethyl group can be introduced via alkylation reactions using fluorenylmethyl halides.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The fluorenylmethyl group may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Comparison: Ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate is unique due to the presence of the fluorenylmethyl group, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit enhanced stability and specific interactions with molecular targets .
Propiedades
IUPAC Name |
ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-2-25-22(24)21-9-5-6-12-23(21)15-16-10-11-20-18(13-16)14-17-7-3-4-8-19(17)20/h3-4,7-8,10-11,13,21H,2,5-6,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOBKYQGPFBMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
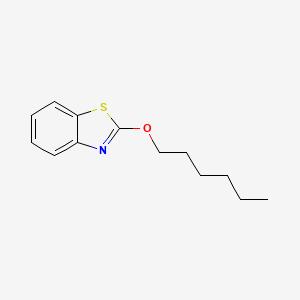
![3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4992793.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
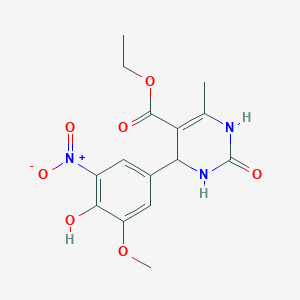
![N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B4992807.png)
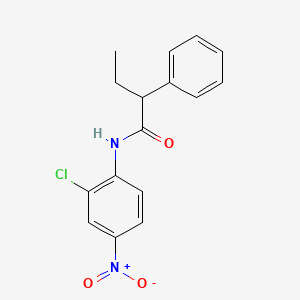
![4-chloro-2-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4992824.png)
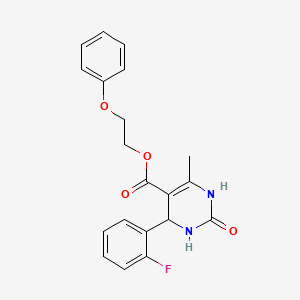
![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4992850.png)
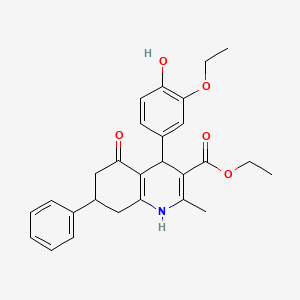
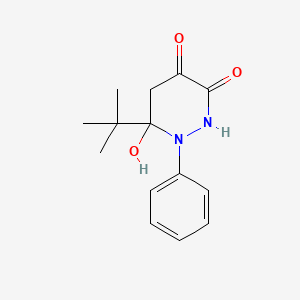
![[(4-Butoxy-2,3-dimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B4992861.png)
